2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine
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Overview
Description
2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine is a complex organic compound that features both morpholine and pyridine functional groups. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Pyridine Group: This step might involve the reaction of a pyridine derivative with the morpholine intermediate under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug design and development.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine
- 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine
- 2-(Morpholine-4-carbonyl)-4-[(quinolin-3-yl)methyl]morpholine
Uniqueness
The unique combination of the morpholine and pyridine groups in 2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine may confer specific chemical and biological properties that are not present in similar compounds. This could include differences in reactivity, binding affinity, or biological activity.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
morpholin-4-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H21N3O3/c19-15(18-5-7-20-8-6-18)14-12-17(4-9-21-14)11-13-2-1-3-16-10-13/h1-3,10,14H,4-9,11-12H2 |
InChI Key |
XFEFIOUFMQQQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CN=CC=C3 |
Origin of Product |
United States |
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